Product packaging for 3-Bromophthalic anhydride(Cat. No.:CAS No. 82-73-5)

3-Bromophthalic anhydride

Cat. No.: B1267637
CAS No.: 82-73-5
M. Wt: 227.01 g/mol
InChI Key: AQBFKBMMIDHCFS-UHFFFAOYSA-N
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Description

Contextualization within the Phthalic Anhydride (B1165640) Family of Compounds

Phthalic anhydride is an organic compound that was the first dicarboxylic acid anhydride to be used commercially. wikipedia.org It is a cornerstone industrial chemical, primarily used in the large-scale production of plasticizers, and serves as a precursor for various resins, dyes, and polymers. wikipedia.orgwikipedia.org Compounds within this family are characterized by a benzene (B151609) ring fused to a five-membered anhydride ring.

The core structure of brominated phthalic anhydrides consists of a bromine atom substituted onto the benzene ring of the phthalic anhydride molecule. The position of this bromine atom leads to different isomers, with 3-bromophthalic anhydride and 4-bromophthalic anhydride being the most common.

This compound: The bromine atom is located at the third carbon position of the benzene ring relative to the anhydride group. Its systematic IUPAC name is 4-bromo-2-benzofuran-1,3-dione. nih.gov

4-Bromophthalic Anhydride: The bromine atom is positioned at the fourth carbon. Its systematic IUPAC name is 5-bromo-2-benzofuran-1,3-dione. nih.gov

This seemingly minor positional difference significantly influences the electronic environment of the molecule and, consequently, its reactivity and the properties of its derivatives.

Interactive Table: Isomeric Comparison

PropertyThis compound4-Bromophthalic Anhydride
IUPAC Name 4-bromo-2-benzofuran-1,3-dione nih.gov5-bromo-2-benzofuran-1,3-dione nih.gov
CAS Number 82-73-5 nih.gov86-90-8 nih.gov
Molecular Formula C₈H₃BrO₃ nih.govC₈H₃BrO₃ nih.gov
Molecular Weight 227.01 g/mol nih.gov227.01 g/mol nih.gov
Melting Point 134.0 to 138.0 °C tcichemicals.com~107 °C chemicalbook.com
SMILES C1=CC2=C(C(=C1)Br)C(=O)OC2=O nih.govC1=CC2=C(C=C1Br)C(=O)OC2=O nih.gov

The introduction of a bromine atom onto the aromatic ring of phthalic anhydride has profound effects on its chemical behavior. Bromine is an electronegative halogen that acts as an electron-withdrawing group, which deactivates the benzene ring towards further electrophilic aromatic substitution. libretexts.orgpressbooks.pub However, it is also an ortho-, para-director, meaning it guides incoming electrophiles to the positions ortho and para to itself. This directive influence is crucial for controlling the regioselectivity of subsequent reactions, allowing for the synthesis of specific, highly substituted aromatic compounds. The presence of bromine can also enhance properties like flame retardancy in resulting polymers and introduce a reactive site for further chemical modifications, such as cross-coupling reactions.

Historical Perspective of this compound Research

While phthalic anhydride was first reported by Auguste Laurent in 1836, the specific history of this compound is less documented in early chemical literature. wikipedia.org The development of brominated aromatic compounds gained traction with the advancement of electrophilic aromatic substitution reactions. masterorganicchemistry.commsu.edu Methods for preparing brominated phthalic anhydrides, such as the direct bromination of phthalic anhydride, have been developed over time. ontosight.ai For instance, one method involves the reaction of phthalic anhydride in aqueous alkali with bromine, followed by acidification and dehydration. google.com The synthesis and utility of halogenated phthalic anhydrides became more prominent as the demand for specialized polymers and functional organic materials grew. Research has focused on using these compounds as intermediates for products where specific properties like heat stability or physiological activity are desired. google.com

Current Research Landscape and Emerging Applications of this compound

Contemporary research on this compound primarily focuses on its role as a versatile intermediate in organic synthesis. ontosight.ai Its applications are expanding, particularly in materials science and medicinal chemistry.

Polymer Science: this compound is a key monomer in the synthesis of high-performance polymers, especially polyimides. ontosight.aitcichemicals.comgoogle.com These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in the aerospace and electronics industries. ontosight.ai The bromine atom can be used to modify the polymer's properties or to serve as a site for post-polymerization modification.

Dyes and Pigments: The compound is used to create various dyes and pigments. ontosight.ai The chromophoric system can be extended and tuned by reacting the anhydride group and utilizing the bromine atom for further functionalization, leading to materials with specific colors and properties.

Pharmaceutical and Agrochemical Synthesis: In medicinal and agricultural chemistry, this compound serves as a starting material for constructing more complex, biologically active molecules. ontosight.aigoogle.com The phthalic anhydride moiety is a known pharmacophore, and the bromine atom can be used to modulate the molecule's steric and electronic properties to enhance its interaction with biological targets. It is a precursor for compounds like 3-hydroxyphthalic anhydride, which is also an important intermediate. google.com

The ongoing exploration of this compound's reactivity continues to open new avenues for its application in creating novel functional materials and molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3BrO3 B1267637 3-Bromophthalic anhydride CAS No. 82-73-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-benzofuran-1,3-dione
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InChI

InChI=1S/C8H3BrO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AQBFKBMMIDHCFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID201002366
Record name 4-Bromo-2-benzofuran-1,3-dione
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Molecular Weight

227.01 g/mol
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CAS No.

82-73-5
Record name 3-Bromophthalic anhydride
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Record name 3-Bromophthalic anhydride
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Advanced Synthetic Methodologies for 3 Bromophthalic Anhydride

Alternative Synthetic Routes to 3-Bromophthalic Anhydride (B1165640)

To overcome the regioselectivity challenges of direct bromination, alternative synthetic pathways have been developed. These routes begin with precursors that already have a bromine atom in the desired position, ensuring the final product is the correct isomer.

A highly regioselective method for producing 3-bromophthalic anhydride is the gas-phase oxidation of 3-bromo-ortho-xylene. researchgate.net This process involves passing the brominated xylene isomer with air over a catalyst bed at high temperatures. Research using a vanadium-titanium-phosphorus (V-Ti-P) catalyst demonstrated that the oxidation of 3-bromo-ortho-xylene yields this compound. researchgate.net However, the yield for this reaction was reported to be 45%. researchgate.net This is notably lower than the 85% yield achieved for the synthesis of the 4-bromo isomer via the oxidation of 4-bromo-ortho-xylene under similar conditions, suggesting that the 3-isomer is more difficult to synthesize via this pathway. researchgate.net

Table 3: Yield Comparison for Oxidation of Bromo-ortho-xylene Isomers

Starting Material Product Catalyst Yield
3-bromo-ortho-xylene This compound V-Ti-P 45%

| 4-bromo-ortho-xylene | 4-Bromophthalic anhydride | V-Ti-P | 85% |

An alternative, though less commonly detailed, synthetic pathway to this compound starts from bis(o-toluoyl) peroxide. This route is noted in chemical synthesis databases as a potential method for obtaining the target compound. chemicalbook.com This pathway represents one of several possible synthetic strategies starting from different precursors to achieve the final anhydride product.

Conversion from 3-Bromophthalic Acid

The synthesis of this compound from its corresponding diacid, 3-bromophthalic acid, is a dehydration reaction. This transformation is a fundamental and common method for producing cyclic anhydrides from dicarboxylic acids. The most prevalent and effective method for this conversion involves the use of a chemical dehydrating agent, typically acetic anhydride.

The process generally involves heating 3-bromophthalic acid in the presence of acetic anhydride. The acetic anhydride serves both as a reagent and often as the solvent, facilitating the removal of a water molecule from the diacid to form the cyclic anhydride. One documented procedure involves refluxing 3-bromophthalic acid with acetic anhydride for one hour. chemicalbook.com This method is highly efficient, resulting in the formation of this compound in high purity and yield. chemicalbook.com After the reaction is complete, the mixture is cooled, often with the addition of a non-polar solvent like petroleum ether, to induce crystallization of the product. chemicalbook.com The solid anhydride is then isolated by filtration, washed, and dried. chemicalbook.com A similar dehydration technique is used for related compounds, such as converting 4-phenylethynylphthalic acid to its anhydride by heating at 80 °C for one hour in acetic anhydride. researchgate.net

Table 1: Dehydration of 3-Bromophthalic Acid

Reactant Reagent Reaction Conditions Duration Yield
3-Bromophthalic Acid Acetic Anhydride Reflux 1 hour 96% chemicalbook.com

Microwave-Assisted Synthesis of this compound and Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, cleaner products, and significantly reduced reaction times compared to conventional heating methods. While direct microwave-assisted synthesis of this compound from its acid is not extensively documented, the technology has been successfully applied to the synthesis of its derivatives, demonstrating its potential for reactions involving this chemical family.

For instance, the synthesis of N-substituted phthalimides from the corresponding phthalic anhydride is a reaction that benefits greatly from microwave irradiation. In a relevant example, 4-bromophthalic anhydride is reacted with amines under microwave conditions to produce 4-bromophthalimides. This method can achieve near-quantitative yields in a matter of minutes (5-15 minutes), a drastic reduction from the hours required for traditional heating. Similarly, the synthesis of 4-bromo-1,8-naphthalimide from 4-bromo-1,8-naphthalic anhydride with ammonium (B1175870) acetate (B1210297) was significantly improved using microwave heating. The reaction time was reduced from 24-48 hours with conventional heating to just 20 minutes under microwave irradiation at 60 °C, more than doubling the isolated yield to 54%. mdpi.com These examples highlight the utility of microwave assistance in the synthesis of imide derivatives from anhydrides like this compound. mdpi.com

Table 2: Microwave-Assisted Synthesis of Brominated Anhydride Derivatives

Anhydride Reactant Amine/Nitrogen Source Temperature Duration Yield Reference
4-Bromophthalic Anhydride 1-Ethylpropylamine 120-180 °C 5-15 minutes Near-quantitative
4-Bromo-1,8-naphthalic Anhydride Ammonium Acetate 60 °C 20 minutes 54% mdpi.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce waste, use less hazardous materials, and improve energy efficiency, are increasingly influencing the synthesis of industrial chemicals. For this compound and its precursors, several approaches align with these principles.

One significant green innovation involves the use of water as a reaction medium, replacing volatile and often toxic organic solvents. An environmentally friendly synthesis of a 4-phenylethynylphthalic anhydride, a derivative of bromophthalic anhydride, was achieved by conducting a key Sonogashira coupling reaction in an aqueous medium. researchgate.net This method is not only safer but also simplifies the process and reduces costs associated with solvent use and disposal. researchgate.net

Another green strategy focuses on the synthesis of the precursor, 4-bromophthalic acid. A patented method describes its preparation using ultrasound in conjunction with sodium hypochlorite (B82951) as the brominating agent, which avoids the use of highly toxic and volatile elemental bromine. google.com This method boasts a high utilization rate of bromine (over 90%) and allows for the recovery of unreacted starting material, meeting green chemistry demands for waste reduction and improved atom economy. google.com The reaction is reported to be selective, easy to control, and provides a high yield of the product, making it suitable for industrial-scale production. google.com Furthermore, process simplification in the direct synthesis of 4-bromo phthalic anhydride has been shown to reduce three-waste emissions and lower energy consumption, thereby decreasing production costs and environmental impact. google.com

Reaction Mechanisms and Derivatization Chemistry of 3 Bromophthalic Anhydride

Ring-Opening and Cyclization Mechanisms of the Anhydride (B1165640) Moiety

The anhydride ring of 3-bromophthalic anhydride is the primary site of its chemical transformations. The electrophilic nature of the carbonyl carbons makes them susceptible to attack by various nucleophiles, initiating a ring-opening process. This fundamental reaction can be followed by cyclization to form different derivatives. The mechanism generally involves the opening of the anhydride ring and the subsequent formation of new chemical bonds. guidechem.com

C₈H₃BrO₃ + H₂O → C₈H₅BrO₄ smolecule.com

This hydrolysis is a fundamental reaction demonstrating the reactivity of the anhydride moiety. The resulting 3-bromophthalic acid is itself a useful intermediate in organic synthesis. lookchem.com

This compound reacts with alcohols in a process known as alcoholysis to produce esters. smolecule.comyoutube.com This reaction is analogous to hydrolysis, with the alcohol acting as the nucleophile instead of water. youtube.com The nucleophilic oxygen of the alcohol attacks one of the carbonyl carbons, leading to the opening of the anhydride ring and the formation of a monoester of 3-bromophthalic acid. chemguide.co.uklibretexts.org The reaction can be represented generally as:

C₈H₃BrO₃ + ROH → C₈H₄Br(COOR)(COOH)

This reaction is a common method for preparing phthalate (B1215562) esters and can be catalyzed by acids. athabascau.ca The specific ester formed depends on the alcohol used in the reaction. For example, reaction with ethanol (B145695) yields the corresponding monoethyl ester. Further esterification can occur under appropriate conditions to yield the diester.

ReactantProductReaction Type
Water3-Bromophthalic AcidHydrolysis
Alcohol (ROH)Monoester of 3-Bromophthalic AcidAlcoholysis

Heterocyclic Compound Synthesis Utilizing this compound as a Precursor

This compound serves as a valuable precursor in the synthesis of various heterocyclic compounds beyond phthalimides. Its reactive nature allows for its incorporation into more complex molecular frameworks.

For example, it has been used in the synthesis of 1,3-oxazepine derivatives. This involves the reaction of Schiff bases with this compound in a solvent like dry benzene (B151609). aip.orgresearchgate.net The resulting 1,3-oxazepine derivatives can be further reacted with amines to produce 1,3-diazepine derivatives. aip.orgresearchgate.net

Furthermore, this compound can participate in cycloaddition reactions. For instance, its reaction with Schiff bases can lead to the formation of seven-membered heterocyclic rings. researchgate.net The bromine atom on the phthalic anhydride ring can also be a site for further modifications through reactions like palladium-catalyzed cross-coupling, expanding the range of accessible heterocyclic structures.

In another example, the reaction of this compound with anthranilic acid under ultrasonic irradiation has been reported to yield a spiro[benzo[d] guidechem.comCurrent time information in Bangalore, IN.oxazine-2,1'-isobenzofuran] derivative. researchgate.net This demonstrates the potential of this compound in constructing complex, multi-ring heterocyclic systems.

Synthesis of Oxazepine Derivatives

Oxazepines are seven-membered heterocyclic compounds containing oxygen and nitrogen atoms. The synthesis of 1,3-oxazepine derivatives can be achieved through the reaction of this compound with Schiff bases. aip.orgresearchgate.netresearchgate.net

The reaction of this compound with Schiff bases, which are compounds containing a carbon-nitrogen double bond (azomethine group), provides a direct route to 1,3-oxazepine-4,7-dione derivatives. researchgate.netaip.org This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as dry benzene or ethanol. aip.orgresearchgate.netaip.org For instance, new Schiff bases prepared from the reaction of terephthalaldehyde (B141574) with 4-bromoaniline (B143363) and 4-iodoaniline (B139537) have been successfully reacted with this compound to yield the corresponding bis-1,3-oxazepine derivatives. aip.orgresearchgate.net The use of microwave irradiation has been reported as an alternative to conventional heating (reflux), offering advantages such as shorter reaction times and higher yields without the need for a catalyst. aip.orgresearchgate.net

The general reaction involves the cycloaddition of the Schiff base to the anhydride. The structural confirmation of the resulting oxazepine derivatives is typically performed using spectroscopic techniques like FT-IR, ¹H-NMR, and ¹³C-NMR. aip.orgresearchgate.net

Table 1: Synthesis of 1,3-Oxazepine Derivatives from this compound and Schiff Bases

Schiff Base Reactant(s)Reaction ConditionsProductReference
Schiff bases from terephthalaldehyde and 4-bromoaniline/4-iodoanilineDry benzene, refluxBis-1,3-oxazepine derivatives aip.orgresearchgate.net
Schiff bases from terephthalaldehyde and 4-bromoaniline/4-iodoanilineMicrowave irradiation (600 W), 6-7 minutesBis-1,3-oxazepine derivatives aip.org
Schiff bases from 2-[N-(4-methyl phenyl)]-Phthalamic acid hydrazide and various aromatic aldehydesDry benzene, reflux for 6 hours1,3-oxazepine derivatives researchgate.net

The formation of the 1,3-oxazepine ring from the reaction of an anhydride with a Schiff base is proposed to proceed through a pericyclic reaction mechanism. researchgate.net This involves the addition of a sigma (σ) bond of the C-O in the anhydride to the pi (π) bond of the azomethine group (C=N) of the Schiff base. researchgate.net This concerted process is thought to proceed through a transition state involving a four-membered and a five-membered ring, which then opens to form the seven-membered oxazepine ring. researchgate.net

Another perspective suggests that the reaction of phthalic anhydride with benzylidineanilines in hot acetic acid can lead to the formation of N-arylphthalimides, with the elimination of a benzaldehyde (B42025) derivative. epa.gov This indicates that the reaction pathway can be influenced by the specific reactants and conditions employed.

Synthesis of Diazepine Derivatives

Diazepines are seven-membered heterocyclic rings containing two nitrogen atoms. The 1,3-oxazepine derivatives synthesized from this compound can serve as precursors for the synthesis of 1,3-diazepine derivatives. aip.orgresearchgate.netresearchgate.net The reaction involves the treatment of the 1,3-oxazepine-4,7-dione with a primary amine, such as aniline (B41778), in a solvent like dry benzene. aip.orgresearchgate.netaip.org This results in the replacement of the oxygen atom in the oxazepine ring with a nitrogen atom, yielding the corresponding 1,3-diazepine-4,7-dione. aip.org

Table 2: Synthesis of 1,3-Diazepine Derivatives

Starting MaterialReagentReaction ConditionsProductReference
1,3-Oxazepine derivativesAnilineDry benzene1,3-Diazepine derivatives aip.orgresearchgate.net
1,3-Oxazepin-4,7-dione derivativesAniline (2 moles)Dry benzene1,3-Diazepine-4,7-dione derivatives aip.org

Other Fused Heterocyclic Systems

The reactivity of this compound extends to the synthesis of other fused heterocyclic systems. For example, its structural analog, 4-bromophthalic anhydride, can be reduced to 5-bromophthalide, which can then undergo cyclization reactions to form compounds like 5-bromochroman. This highlights the versatility of brominated phthalic anhydrides as starting materials for a variety of heterocyclic structures.

Palladium-Catalyzed Cross-Coupling Reactions Involving the Bromine Moiety

The bromine atom on the aromatic ring of this compound provides a reactive handle for palladium-catalyzed cross-coupling reactions. unistra.fr These reactions are powerful tools for forming carbon-carbon bonds and introducing a wide range of modifications to the aromatic core. unistra.frnih.gov

Suzuki-Miyaura Coupling for Aromatic Modifications

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.orgmdpi.comrsc.org In the context of this compound, the bromine atom can serve as the halide partner in this reaction. gla.ac.uk

This reaction allows for the introduction of various aryl or vinyl groups at the 3-position of the phthalic anhydride ring, leading to a diverse array of functionalized derivatives. The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligands, bases, and reaction conditions is crucial for the success and efficiency of the coupling reaction. rsc.org While aryl bromides are generally more reactive than chlorides, they are suitable substrates for Suzuki-Miyaura coupling. unistra.fr

The application of Suzuki-Miyaura coupling to brominated aromatic scaffolds has been demonstrated in the synthesis of various compounds, including potential human CC chemokine receptor 8 (CCR8) antagonists derived from a bromo-naphthalene precursor. nih.gov This underscores the utility of this reaction in modifying halogenated aromatic compounds for various applications.

Sonogashira Coupling and Alkyne Functionalization

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. nih.gov this compound serves as a valuable substrate in such reactions, allowing for the introduction of alkyne functionalities onto the phthalic anhydride core. This derivatization is a key step in the synthesis of more complex molecules, including monomers for high-performance polymers and functional dyes. researchgate.netcore.ac.uk

The general mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl halide (this compound). Simultaneously, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. Transmetalation between the palladium complex and the copper acetylide, followed by reductive elimination, yields the final coupled product and regenerates the palladium(0) catalyst. googleapis.com While traditionally requiring anhydrous and anaerobic conditions, newer methodologies have been developed to broaden the reaction's applicability. nih.gov

Detailed research has demonstrated the successful application of Sonogashira coupling with this compound and its derivatives. For instance, in the synthesis of monomers for "Geländer" oligomers, a triisopropylsilane-masked ethynyl (B1212043) group was introduced onto a 2-bromo-9H-carbazole derivative via a Sonogashira-Hagihara cross-coupling reaction. researchgate.net This intermediate was then reacted with this compound. researchgate.net In another study, the synthesis of precursors for polymer-supported Cinchona alkaloids involved the reaction of 4-bromophthalic anhydride, a related isomer, illustrating the utility of this reaction on brominated phthalic systems. vt.edu

The table below summarizes representative conditions used in Sonogashira coupling reactions involving brominated aromatic compounds, highlighting the key reagents and conditions.

ReactantAlkyneCatalyst SystemSolvent/BaseTemperatureYieldReference
2-Bromo-9-(4-nitrophenyl)-9H-carbazoleTriisopropylsilylacetylenePd(PPh₃)₄, CuITHF/Diisopropylamine90°C94% researchgate.net
Aryl HalidesTerminal AlkynesPd(0) complex, CuIAmine BaseRoom TempGeneral nih.gov
4-Bromopyridine hydrochlorideTerminal AcetylenePalladium catalyst, CuIPiperidine or TEA in CH₃CN80°C (Reflux)- tcichemicals.com

Radical Reactions and Polymerization Initiation

The role of this compound in initiating radical reactions or serving as a polymerization initiator is not well-documented in scientific literature. Radical polymerization is typically initiated by compounds that can readily generate free radicals upon thermal or photochemical decomposition, such as peroxides or azo compounds. cdnsciencepub.comresearchgate.net These initiators produce radicals that react with monomers to start the polymerization chain reaction. researchgate.net

While anhydrides can participate in polymerization reactions, such as the ring-opening copolymerization with epoxides, this typically proceeds via an anionic or coordination-insertion mechanism rather than a radical pathway. rsc.org Research into the polymerization of anhydrides like maleic anhydride often involves grafting onto existing polymer backbones through free-radical processes, but in these cases, the anhydride itself is not the initiator. researchgate.net

Current literature does not provide evidence of this compound being utilized as a radical initiator. Its primary application in polymer science is as a monomer or precursor to monomers for creating high-performance polymers like polyimides, where its anhydride group reacts with amines. tcichemicals.comontosight.ai The bromine atom offers a site for further functionalization, for example, via cross-coupling reactions, rather than for initiating radical polymerization. cardiff.ac.uk

Thermal and Photochemical Reactivity of this compound

The thermal and photochemical stability of a compound is crucial for its synthesis, storage, and application. While comprehensive thermogravimetric analysis (TGA) or detailed photolysis studies specifically for this compound are not extensively reported, information can be inferred from the stability of its derivatives.

Research on 1,3-oxazepine and 1,3-diazepine derivatives synthesized from this compound has shown them to be thermally stable. researchgate.net One study investigated their stability under laser irradiation and found that the compounds were unaffected, showing no signs of disintegration or polymerization. aip.org This suggests that the core structure derived from this compound possesses a degree of thermal and photochemical robustness. researchgate.netaip.org Similarly, polymers derived from the related 3-bromophthalic acid have been noted for their thermal stability. lookchem.com

The inherent stability of the phthalic anhydride structure contributes to this property. However, the presence of the bromine atom on the aromatic ring could potentially create a site for photochemical reactions, such as photodebromination, under certain conditions, although this has not been specifically documented for this compound. In general, photochemical reactions of aromatic compounds can be complex, and the specific reactivity of this compound would require dedicated study. ntu.ac.uk

The table below lists the melting points of this compound and a related derivative, which provides a basic indication of its thermal stability in the solid state.

CompoundMelting Point (°C)Reference
This compound122-125 ontosight.ai
3-Aminophthalic Anhydride190-192 tcichemicals.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Bromophthalic Anhydride (B1165640) and its Derivatives

NMR spectroscopy is a cornerstone for the structural analysis of 3-bromophthalic anhydride, offering detailed information about the arrangement of atoms within the molecule. Both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are employed for a comprehensive characterization. The IUPAC name for this compound is 4-bromo-2-benzofuran-1,3-dione. nih.gov

The ¹H NMR spectrum of this compound reveals the disposition of its three aromatic protons. Due to the bromine substituent and the anhydride ring, these protons are chemically non-equivalent and exhibit a complex splitting pattern. The spectrum typically shows three distinct signals in the aromatic region (δ 7.0-8.5 ppm).

The proton adjacent to the bromine atom (H-4) and the proton at H-6 are influenced by their neighbors, resulting in doublet or doublet of doublets patterns. The proton at H-5, situated between two other protons, would typically appear as a triplet. The precise chemical shifts and coupling constants (J-values) are critical for unambiguous assignment. For instance, in derivatives of this compound, such as certain 1,3-oxazepines, the aromatic protons of the phthalic moiety can be clearly distinguished and assigned. researchgate.netaip.org

Table 1: Representative ¹H NMR Data for the Aromatic Protons of a Substituted Phthalic Anhydride Moiety (Note: Exact chemical shifts (δ) and coupling constants (J) can vary based on the solvent and specific derivative structure.)

ProtonExpected Chemical Shift (ppm)Expected Multiplicity
H-4~8.0 - 8.2d or dd
H-5~7.8 - 8.0t or dd
H-6~7.9 - 8.1d or dd

The ¹³C NMR spectrum provides a map of the carbon skeleton. For this compound, eight distinct signals are expected: six for the aromatic carbons and two for the carbonyl carbons of the anhydride group. The carbon atom directly bonded to the bromine (C-3) is significantly influenced by the halogen's electronegativity and will appear at a distinct chemical shift. The two carbonyl carbons (C=O) are found far downfield, typically in the range of δ 160-170 ppm. The remaining aromatic carbons appear between δ 120-140 ppm. Spectroscopic data for similar compounds, like tetrabromophthalic anhydride, show the expected downfield shifts for carbonyl carbons and signals in the aromatic region for the other carbons. chemicalbook.com The analysis of 1,3-oxazepine derivatives formed from this compound also relies heavily on ¹³C NMR for structural confirmation. aip.orgresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomExpected Chemical Shift (ppm)
C=O (Anhydride)160 - 170
C-Aromatic (CH)120 - 140
C-Aromatic (quaternary)130 - 150
C-Br~115 - 125

To resolve ambiguities in 1D spectra and definitively assign proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable. youtube.com

COSY (Correlation Spectroscopy): This experiment maps proton-proton (¹H-¹H) couplings. cam.ac.uk For this compound, cross-peaks in the COSY spectrum would confirm the connectivity between adjacent aromatic protons (e.g., H-4 with H-5, and H-5 with H-6), aiding in the correct assignment of the splitting patterns observed in the 1D spectrum. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). columbia.edu This allows for the unambiguous assignment of protonated carbon signals in the ¹³C NMR spectrum by linking them to their corresponding, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds, ¹H-¹³C J₂,₃). columbia.edu This is particularly powerful for identifying quaternary carbons, which are invisible in HSQC spectra. For this compound, HMBC correlations from the aromatic protons to the carbonyl carbons would firmly establish the connectivity of the entire molecule. thieme-connect.comdntb.gov.ua

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most characteristic feature in its IR spectrum is the pair of strong absorption bands corresponding to the anhydride carbonyl (C=O) groups. vscht.cz

For cyclic anhydrides, two distinct C=O stretching vibrations are observed due to symmetric and asymmetric stretching modes. spectroscopyonline.com

Asymmetric C=O Stretch: Typically appears at a higher frequency, around 1870–1840 cm⁻¹.

Symmetric C=O Stretch: Appears at a lower frequency, around 1800–1760 cm⁻¹.

A distinguishing feature of cyclic anhydrides is that the lower-frequency (symmetric) peak is generally more intense than the higher-frequency (asymmetric) peak. spectroscopyonline.com Other significant absorptions include C-O-C stretching vibrations of the anhydride ring (around 1300-1000 cm⁻¹) and C-H and C=C stretching from the aromatic ring (around 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively). vscht.czuobabylon.edu.iq

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
Anhydride C=OAsymmetric Stretch1870 - 1840Strong
Anhydride C=OSymmetric Stretch1800 - 1760Very Strong
Anhydride C-O-CStretch1300 - 1000Strong
Aromatic C=CStretch1600 - 1450Medium-Weak
Aromatic C-HStretch3100 - 3000Medium-Weak
C-BrStretch~700 - 500Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. msu.edu The spectrum of this compound is dominated by absorptions arising from its conjugated aromatic system and carbonyl groups. The expected transitions are π → π* and n → π*. bspublications.netuzh.ch

π → π Transitions:* These are high-intensity absorptions associated with the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the benzene (B151609) ring and carbonyl groups. Increased conjugation shifts these absorptions to longer wavelengths (bathochromic shift). msu.edu

n → π Transitions:* These lower-intensity absorptions involve the excitation of a non-bonding electron (from the oxygen atoms of the carbonyls) to a π* antibonding orbital. uzh.ch

The presence of the bromine atom, an auxochrome, can influence the wavelength and intensity of these absorption maxima. bspublications.net Studies on derivatives formed from this compound confirm that the spectral properties are analyzed to characterize the resulting compounds. researchgate.netaip.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. The molecular formula of this compound is C₈H₃BrO₃, corresponding to a molecular weight of approximately 227.01 g/mol . nih.gov

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion (M⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approx. 1:1 ratio). This results in two peaks for the molecular ion, [M]⁺ and [M+2]⁺, that are two mass units apart and have roughly the same intensity, providing a clear signature for the presence of a single bromine atom.

Electron impact ionization typically causes the molecule to fragment in a predictable manner. rsc.org Common fragmentation pathways for this compound would include the loss of neutral molecules like carbon monoxide (CO) and carbon dioxide (CO₂), or the loss of a bromine radical (•Br). researchgate.netlibretexts.org

Table 4: Expected Key Ions in the Mass Spectrum of this compound

Ionm/z (for ⁷⁹Br)m/z (for ⁸¹Br)Description
[C₈H₃BrO₃]⁺ (M⁺)226228Molecular Ion
[C₇H₃BrO₂]⁺198200Loss of CO
[C₇H₃BrO]⁺182184Loss of CO₂
[C₈H₃O₃]⁺147-Loss of •Br

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound and its derivatives, this method provides unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While this compound is a crystalline solid, detailed crystallographic studies on the parent molecule are not extensively reported in publicly available literature. However, its derivatives are frequently the subject of such analyses, confirming the outcomes of synthetic modifications.

Research has shown that derivatives of brominated phthalic anhydrides are amenable to single-crystal X-ray diffraction (SC-XRD), yielding detailed structural parameters. For instance, chiral imide molecules synthesized from the related 4-bromophthalic anhydride were analyzed using SC-XRD, revealing that the derivatives crystallize in a monoclinic system with a P2₁ space group. nih.gov This analysis confirmed high structural similarity across the series, which is crucial for understanding structure-property relationships. nih.gov

In another example, the structure of 4-phenylethynylphthalic anhydride, synthesized from 4-bromophthalic anhydride, was elucidated. iucr.org The analysis revealed a triclinic crystal system with a P1 space group. iucr.org In its crystal structure, the phenyl and isobenzofuran (B1246724) rings are nearly coplanar. iucr.org Such studies are vital for understanding how the introduction of different functional groups influences the molecular geometry and the packing of molecules in the crystal lattice.

Complex supramolecular structures incorporating this compound have also been characterized. The solid-state structure of a helical trimeric "Geländer" molecule, which uses a derivative of this compound as a key component, was determined by X-ray diffraction. nih.govkit.edu The racemic mixture of this large, complex molecule was found to crystallize in the P1̄ space group. nih.gov

The data obtained from these crystallographic studies are fundamental for molecular engineering, particularly in materials science, where solid-state packing can dictate the bulk properties of a material.

Table 1: Representative Crystallographic Data for Brominated Phthalic Anhydride Derivatives
CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
Chiral Imides from 4-Bromophthalic AnhydrideMonoclinicP2₁High structural similarity among derivatives; dihedral angles between phenyl and imide planes of 109.28°−113.32°. nih.gov
4-Phenylethynylphthalic AnhydrideTriclinicP1Phenyl and isobenzofuran rings are nearly coplanar (dihedral angle of 6.70°). iucr.org
"Geländer" Trimer DerivativeTriclinicP1̄Complex helical structure; unit cell contains one (M) and one (P) enantiomer. nih.govkit.edu

Advanced Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomer Analysis

This compound is an achiral molecule and, therefore, does not exhibit optical activity. However, it serves as a critical prochiral building block in asymmetric synthesis to create complex chiral molecules that possess unique chiroptical properties. Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique used to investigate these chiral derivatives. ECD measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of chiral molecules. nih.govnih.gov

The utility of this compound in this context is exemplified by its use in the synthesis of helically chiral "Geländer" oligomers. rsc.orgresearchgate.net In these structures, the banister-like part of the molecule wraps helically around a central axis, resulting in two non-superimposable mirror-image forms, or enantiomers, designated as (P) for the right-handed helix and (M) for the left-handed helix. rsc.orgresearchgate.net

The enantiomers of these complex molecules can be separated using chiral high-performance liquid chromatography (HPLC). rsc.orgresearchgate.net Subsequent analysis of the separated enantiomers by ECD reveals spectra that are perfect mirror images of each other, with Cotton effects of opposite signs, which is a hallmark of an enantiomeric pair. rsc.org The amplitude of the ECD signal is proportional to the enantiomeric purity of the sample, making it a valuable tool for quantitative analysis. nih.gov

For the "Geländer" oligomers derived from this compound, the most intense Cotton bands in the ECD spectra provide insight into the electronic transitions responsible for the chiroptical response. rsc.org For instance, while a dimeric structure shows its most intense band around 300 nm, corresponding to the axis part of the molecule, longer trimeric and tetrameric versions exhibit intense bands at longer wavelengths (above 400 nm), which are attributed to the extended conjugation in the helical carbazole (B46965) subunits. rsc.org The combination of experimental ECD spectra with theoretical calculations, such as time-dependent density functional theory (TD-DFT), allows for the unambiguous assignment of the absolute configuration ((P) or (M)) of the separated enantiomers. researchgate.net

This application highlights the role of this compound not as the source of chirality itself, but as an essential precursor for constructing sophisticated chiral architectures whose stereochemical properties can be thoroughly investigated by advanced chiroptical methods.

Table 2: Chiroptical Properties of Helical "Geländer" Oligomers Derived from this compound
OligomerEnantiomersKey ECD Spectral FeaturesMethod of AnalysisReference
Dimer (GBDchemicalbook.com)(P) and (M)Perfect mirror-image spectra. Most intense Cotton band around 300 nm.Chiral HPLC separation followed by ECD spectroscopy. rsc.org
Trimer (GBDresearchgate.net)(P) and (M)Perfect mirror-image spectra. Most intense Cotton bands are red-shifted to above 400 nm.Chiral HPLC separation, ECD spectroscopy, and comparison with theoretical calculations. rsc.orgresearchgate.net
Tetramer (GBD )(P) and (M)Perfect mirror-image spectra. Most intense Cotton bands are red-shifted to above 400 nm.Chiral HPLC separation followed by ECD spectroscopy. rsc.org

Computational Chemistry and Theoretical Studies of 3 Bromophthalic Anhydride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of molecules like 3-bromophthalic anhydride (B1165640). By approximating the many-electron system's energy as a functional of the electron density, DFT offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical problems.

The electronic properties of 3-bromophthalic anhydride and its derivatives are central to understanding their reactivity and potential applications. DFT calculations are frequently used to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. uky.edunih.gov

Theoretical studies on related systems, such as those involving 4-bromophthalic anhydride (an isomer), show how computational methods can elucidate electronic characteristics. uky.edu For example, DFT calculations on complex molecules incorporating a brominated phthalimide (B116566) unit reveal that the HOMO and LUMO densities can be largely contained within the core structure, with the energy gap being a key determinant of the molecule's optoelectronic behavior. uky.edu

Table 1: Representative DFT-Calculated Molecular Orbital Energies for Related Anhydride Derivatives This table presents examples of HOMO-LUMO energies calculated for molecules incorporating anhydride-derived structures, illustrating the typical energy ranges and gaps investigated in such studies.

Compound ClassHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Calculation LevelReference
Dibenzochrysene Derivative (from 4-bromophthalic anhydride)-5.10-2.782.35DFT uky.edu
Porphyrin-Acceptor Triad (related systems)-4.92 (HOMO-1)-2.08 (LUMO+1)2.84B3LYP/6-31G(d) nih.govucl.ac.uk
1,8-Naphthyridine Derivative (from 3-nitrophthalic anhydride)-7.21-3.513.70B3LYP/6-31G(d) sapub.orgresearchgate.net

Note: The values are for illustrative purposes and represent complex derivatives, not this compound itself. The specific energies depend on the full molecular structure and the computational method used.

Theoretical vibrational analysis using DFT is a standard procedure to complement and interpret experimental infrared (IR) and Raman spectroscopy. sapub.org By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be obtained. These calculated frequencies are invaluable for assigning the absorption bands observed in experimental spectra to specific molecular motions. cheminfo.org

For acid anhydrides, characteristic IR spectral features include a pair of strong carbonyl (C=O) stretching bands. spectroscopyonline.com This splitting into two bands arises from the symmetric and asymmetric stretching modes of the two coupled carbonyl groups. DFT calculations can predict the frequencies of these modes with high accuracy. For non-cyclic anhydrides, these peaks typically appear around 1820 cm⁻¹ and 1750 cm⁻¹. spectroscopyonline.com The presence of the benzene (B151609) ring and the bromine substituent in this compound will modulate these frequencies.

Furthermore, computational analysis confirms that an optimized geometry corresponds to a true energy minimum on the potential energy surface, which is verified by the absence of imaginary frequencies. sapub.org This step is crucial for ensuring the reliability of all other calculated properties.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior and conformational flexibility of molecules. While this compound is a relatively rigid molecule, MD simulations can explore its vibrational motions and intermolecular interactions in condensed phases. Such simulations model the atomic movements over time by solving Newton's equations of motion, offering a dynamic picture of the molecule's behavior that is inaccessible through static quantum chemical calculations.

Reaction Mechanism Modeling and Transition State Calculations

Understanding the chemical reactivity of this compound requires detailed knowledge of the reaction mechanisms it undergoes. Computational modeling, particularly using DFT, is a powerful tool for mapping out reaction pathways, identifying intermediates, and calculating the structures and energies of transition states. nih.gov

For example, in reactions involving nucleophilic attack on one of the carbonyl carbons—a common reaction for anhydrides—DFT can be used to model the entire reaction coordinate. This includes the formation of the tetrahedral intermediate and the subsequent ring-opening. Calculations can determine the activation barriers for these steps, providing insight into the reaction kinetics.

Studies on the reactions of the related 3-bromophthalic acid have shown that DFT can be used to predict transition states and differentiate between thermodynamic and kinetic reaction control. nih.gov This type of analysis is directly applicable to this compound. For instance, in cycloaddition reactions where anhydride derivatives act as dienophiles, DFT calculations can elucidate the factors controlling reactivity and stereoselectivity. researchgate.net

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or other properties. Computational approaches are central to modern SAR investigations. sapub.org

For derivatives synthesized from this compound, DFT calculations can provide a range of electronic and structural descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges, molecular shape). These descriptors can then be used as variables in a QSAR model to build a mathematical relationship between the structure and the observed activity.

Quantum Chemical Descriptors and Reactivity Predictions

Beyond HOMO/LUMO energies, a variety of quantum chemical descriptors can be calculated to predict the reactivity of this compound. These descriptors provide a quantitative basis for concepts like electrophilicity, nucleophilicity, and local reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is used to predict reactivity towards electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygens, indicating sites susceptible to electrophilic attack, and positive potential (blue) around the carbonyl carbons, indicating the primary sites for nucleophilic attack. researchgate.net

Fukui Functions: These descriptors are derived from conceptual DFT and are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.

By calculating these descriptors, researchers can make detailed predictions about how this compound will behave in different chemical environments and reactions, guiding synthetic efforts and the design of new functional molecules.

Applications in Advanced Materials Science and Polymer Chemistry

Polyimide Synthesis and Performance Enhancement

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. 3-Bromophthalic anhydride (B1165640) is utilized as a comonomer in the synthesis of polyimides to further enhance these properties and to introduce specific functionalities. ontosight.ai

3-Bromophthalic anhydride acts as a monomer in the polycondensation reaction with various diamines to produce polyimides. ontosight.aigoogle.comgoogleapis.com The presence of the bromine atom on the phthalic anhydride ring influences the reactivity of the monomer and the ultimate properties of the resulting polymer. It can be used to produce dianhydride monomers, such as oxydiphthalic dianhydride, which are then polymerized with a suitable diamine to form the polyimide. google.comgoogleapis.com The incorporation of this compound into the polymer backbone is a key strategy for developing high-performance materials. ontosight.ai

Table 1: Examples of High-Performance Polymers Derived from Brominated Phthalic Anhydrides

Polymer Class Monomer Precursor Key Properties
Polyimides This compound Enhanced thermal stability, flame retardancy
Polyimides 4-Bromophthalic anhydride Raw material for specialty dianhydrides
Unsaturated Polyesters Tetrabromophthalic anhydride Good flame retardancy

This table illustrates the use of brominated phthalic anhydrides in synthesizing various high-performance polymers.

The unique properties imparted by this compound make it a valuable component in the development of specialty polyimides for demanding applications in the aerospace and electronics industries. ontosight.ai In aerospace, these polyimides are used in components that require high-temperature resistance and low flammability. core.ac.uk In the electronics sector, they are utilized as substrates for flexible printed circuits, in high-temperature wire insulation, and in semiconductor packaging due to their excellent dielectric properties and thermal stability. ontosight.aititech.ac.jp For instance, 4-bromophthalic anhydride, a related isomer, is a key raw material for producing various dianhydride monomers used in the specialty polyimide sector. researchgate.net

Flame Retardant Technologies

The bromine atom in this compound makes it a valuable precursor and component in flame retardant technologies. Brominated compounds are well-known for their efficacy in interrupting the combustion cycle of polymers.

This compound can be chemically integrated into the backbone of various polymer matrices, such as polyesters and polyurethanes, to act as a reactive flame retardant. researchgate.netnilu.no Unlike additive flame retardants, which are physically blended with the polymer, reactive flame retardants become a permanent part of the polymer structure. This permanent integration prevents leaching of the flame retardant over time, which is a significant advantage in terms of long-term performance and environmental safety. researchgate.net The bromine atoms, when exposed to the high temperatures of a fire, are released as radical species that interfere with the gas-phase chain reactions of combustion, thus quenching the flame.

Table 2: Comparison of Flame Retardant Types

Flame Retardant Type Mechanism of Integration Key Advantage
Reactive Chemically bonded to the polymer backbone Permanence, no leaching

This table compares reactive and additive flame retardants, highlighting the benefit of integrating compounds like those derived from this compound directly into the polymer structure.

This compound also serves as a precursor for the synthesis of other brominated flame retardant additives. google.com Through various chemical reactions, it can be converted into more complex molecules that are designed to be highly effective flame retardants. For example, it can be a starting material for producing tetrabromophthalic anhydride (TBPA), a widely used reactive flame retardant. google.com These derived additives can then be incorporated into a wide range of polymers to enhance their fire safety.

Curing Agent in Epoxy Resins

Acid anhydrides are a significant class of curing agents, or hardeners, for epoxy resins, particularly in applications demanding high performance and specific thermal and electrical properties. appliedpoleramic.comm-chemical.co.jp While 3-BPA is a specific type of aromatic anhydride, its function aligns with the general principles of anhydride curing. The process involves the opening of the anhydride ring by hydroxyl groups present on the epoxy resin backbone, which initiates a series of reactions. tri-iso.com This primary reaction forms a monoester and a carboxylic acid group. The newly formed acid group can then react with an epoxy group, creating a diester and another hydroxyl group, which continues the polymerization and cross-linking process. appliedpoleramic.comtri-iso.com

The use of an anhydride hardener like 3-BPA typically requires elevated temperatures and often the presence of a catalyst, such as a tertiary amine, to proceed at a practical rate. appliedpoleramic.comtri-iso.com The resulting cured epoxy resins are known for their well-balanced characteristics, including good mechanical strength, excellent electrical insulation properties, and sound chemical resistance. threebond.co.jp The incorporation of the bromine atom from 3-BPA into the polymer matrix is particularly significant as it can impart flame-retardant properties to the final material, a critical feature for electronics, aerospace, and automotive components.

Table 1: General Comparison of Epoxy Curing Agent Types

Curing Agent Type Typical Curing Temperature Key Features of Cured Resin Potential Role of 3-BPA
Aliphatic Amines Room Temperature Good mechanical properties, low heat resistance (~100°C). threebond.co.jp N/A
Aromatic Amines High Temperature Higher heat and chemical resistance than aliphatic amines. threebond.co.jp N/A

| Acid Anhydrides | High Temperature | Long pot life, low exotherm, good electrical and mechanical properties, high heat resistance. appliedpoleramic.comthreebond.co.jp | Imparts flame retardancy, enhances thermal stability. |

This table provides a generalized comparison. Specific properties depend on the exact resin, curing agent, and curing conditions used.

Plasticizer Applications in Polymer Formulations

Plasticizers are additives used to increase the flexibility, workability, and durability of polymers, most notably polyvinyl chloride (PVC). Phthalic acid esters are the most common class of plasticizers. penpet.com While 3-BPA itself is not a plasticizer, it serves as a crucial intermediate for creating brominated phthalate (B1215562) esters. Through esterification with various alcohols, 3-BPA can be converted into di-esters that function as specialty plasticizers. windows.net

The key advantage of using plasticizers derived from 3-BPA is the introduction of bromine into the polymer formulation. Brominated compounds are well-established flame retardants. windows.net Therefore, brominated phthalate esters produced from 3-BPA can simultaneously act as a plasticizer and a flame retardant. This dual functionality is highly desirable in applications where fire safety is paramount, such as in wire and cable insulation, flooring, and automotive interiors. Furthermore, the presence of 3-BPA derivatives in polymer formulations can enhance thermal stability and mechanical strength. lookchem.com

Coatings and Adhesives

In the field of coatings and adhesives, this compound finds utility both as a monomer for synthesizing polymer resins and as a priming agent. smolecule.com Anhydrides, including brominated variants like tetrabromophthalic anhydride, are listed as potential components in reactive coating formulations. google.com These systems cure by chemical reactions between different components, forming a durable, cross-linked film.

When used as a monomer in polyester (B1180765) or alkyd resins, 3-BPA is incorporated into the polymer backbone. Its aromatic structure contributes to the hardness and chemical resistance of the coating, while the bromine atom enhances its fire-retardant capabilities. Phthalic anhydride, in general, is a standard component in the manufacture of resins for paints and varnishes. penpet.com As a priming agent, 3-BPA can improve the adhesion of a coating to a substrate by modifying the surface properties. smolecule.com

Organic Photovoltaics and Optoelectronic Materials (if directly derived from 3-BPA)

This compound serves as a key building block in the synthesis of advanced organic materials for optoelectronic applications. Although research often highlights the 4-bromo isomer, the underlying synthetic pathways are relevant for 3-BPA as well. Brominated phthalic anhydrides are precursors to brominated phthalonitriles, which are then used to create larger, electronically active molecules like boron subphthalocyanines. scholaris.ca These materials are investigated for their potential use in organic photovoltaics (OPVs) as triplet harvesting materials. scholaris.ca

Furthermore, brominated phthalic anhydrides are used as starting reagents in the synthesis of novel thermally activated delayed fluorescence (TADF) materials for organic light-emitting diodes (OLEDs). google.com These materials can improve the efficiency of the device without relying on expensive heavy metals. The synthetic route often involves reacting the anhydride with an aromatic amine to form a phthalimide (B116566) derivative, which becomes part of the final electroluminescent molecule. google.com The presence and position of the bromine atom on the molecular framework can be used to fine-tune the electronic properties and energy levels of the material, which is critical for device performance. google.comlookchem.com

Table 2: Example Synthetic Pathway from Brominated Anhydride to Optoelectronic Material

Step Starting Material Reagent(s) Intermediate/Final Product Application
1 Brominated Phthalic Anhydride Aromatic Amine Brominated Phthalimide Derivative Intermediate for TADF Emitter google.com
2 Brominated Phthalic Anhydride Urea or similar nitrogen source Brominated Phthalonitrile Intermediate for Subphthalocyanine scholaris.ca

Other Specialty Materials Development

The utility of this compound extends to the development of other specialty materials, primarily as a versatile intermediate in organic synthesis. lookchem.comsmolecule.com It is a precursor for producing dianhydride monomers, which are essential building blocks for high-performance polymers like polyimides. researchgate.net Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding applications in the aerospace and electronics industries.

Additionally, 3-BPA is used in the synthesis of specialty dyes and pigments. lookchem.com The chromophoric system can be modified by the introduction of the bromo-phthalic group, allowing for the tuning of color and performance properties such as lightfastness and thermal stability. Its role as a reactive intermediate allows chemists to construct complex molecules with specific functionalities tailored for a wide range of applications in materials science. lookchem.com

Applications in Medicinal Chemistry and Pharmaceutical Intermediates

Intermediate for Pharmaceutical Synthesis

3-Bromophthalic anhydride (B1165640) is recognized as a versatile intermediate in the synthesis of various chemical compounds, including those of pharmaceutical interest. ontosight.aismolecule.com The anhydride functional group allows for reactions with nucleophiles like amines and alcohols, making it a suitable precursor for creating more complex molecular architectures. Its role as an intermediate is crucial in the development of new chemical entities with potential applications in drug development. lookchem.comchemical-suppliers.eu The presence of the bromine atom on the phthalic anhydride scaffold provides a site for further chemical modification, for instance, through coupling reactions, which can be exploited to build diverse molecular libraries for drug discovery programs. While it is a key component in the synthesis of various organic compounds, its direct incorporation into specific, named pharmaceutical drugs is a step in a larger synthetic pathway. lookchem.comlinchuanchemical.com

Synthesis of Biologically Active Heterocyclic Compounds

A significant application of 3-bromophthalic anhydride in medicinal chemistry is its use as a precursor for the synthesis of novel heterocyclic compounds. smolecule.com Heterocycles are a cornerstone of pharmaceutical chemistry, with a large percentage of approved drugs containing at least one heterocyclic ring. mdpi.com Researchers have successfully utilized 3-BPA to construct seven-membered heterocyclic rings, such as 1,3-oxazepines and 1,3-diazepines, which are known to exhibit a range of biological activities. aip.orgresearchgate.net

In one notable study, this compound was reacted with Schiff bases (prepared from terephthalaldehyde (B141574) and substituted anilines) to yield bis-1,3-oxazepine derivatives. aip.orgaip.org These oxazepines were then further reacted with aniline (B41778) to produce the corresponding bis-1,3-diazepine derivatives. aip.orgaip.org This synthetic strategy highlights the utility of 3-BPA in generating complex heterocyclic systems with potential therapeutic value.

Table 1: Synthesis of Heterocyclic Derivatives from this compound This table is interactive. You can sort and filter the data.

Starting Material Reagent Product Class Reference
Schiff Base (A1) This compound 1,3-Oxazepine (A3) aip.org
Schiff Base (A2) This compound 1,3-Oxazepine (A4) aip.org
1,3-Oxazepine (A3) Aniline 1,3-Diazepine (A5) aip.org
1,3-Oxazepine (A4) Aniline 1,3-Diazepine (A6) aip.org

The exploration of new antimicrobial agents is a critical area of research due to rising antibiotic resistance. Heterocyclic compounds are a promising source of new antibacterial drugs. journalcsij.comnih.gov Derivatives of 1,3-oxazepine and 1,3-diazepine synthesized using this compound have been evaluated for their antibacterial properties. aip.org

In a study by Dalaf et al., the synthesized compounds were tested against both Gram-positive (Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative (Escherichia coli, Klebsiella pneumonia) bacteria. aip.orgaip.org The results indicated that several of the newly synthesized heterocyclic compounds exhibited inhibitory activity against these bacterial strains, demonstrating the potential of using 3-BPA as a scaffold for developing new antimicrobial agents. aip.org

Table 2: Antibacterial Activity of 3-BPA Derivatives (Inhibition Zone Diameter in mm) This table is interactive. You can sort and filter the data.

Compound S. aureus (Gram +) S. epidermidis (Gram +) E. coli (Gram -) K. pneumonia (Gram -) Reference
Schiff Base (A1) 13 12 11 10 aip.org
Schiff Base (A2) 12 11 10 9 aip.org
1,3-Oxazepine (A3) 15 14 13 12 aip.org
1,3-Oxazepine (A4) 14 13 12 11 aip.org
1,3-Diazepine (A5) 17 16 15 14 aip.org
1,3-Diazepine (A6) 16 15 14 13 aip.org

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense systems, is implicated in numerous diseases. nih.gov This has driven the search for synthetic compounds with antioxidant capabilities. mdpi.com The heterocyclic derivatives synthesized from this compound have also been assessed for their potential as antioxidants. aip.org

The antioxidant capacity of these compounds was evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging method. aip.orgaip.org This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. The study found that some of the Schiff base precursors and their subsequent heterocyclic derivatives showed good free radical scavenging efficacy, suggesting that incorporating the 3-BPA-derived structure can lead to molecules with valuable antioxidant properties. aip.orgjmchemsci.com

Table 3: Antioxidant Activity of 3-BPA Derivatives (DPPH Radical Scavenging) This table is interactive. You can sort and filter the data.

Compound Activity Reference
Schiff Base (A1) Good efficacy aip.org
Schiff Base (A2) Good efficacy aip.org
1,3-Oxazepine (A3) Evaluated aip.org
1,3-Oxazepine (A4) Evaluated aip.org
1,3-Diazepine (A5) Evaluated aip.org
1,3-Diazepine (A6) Evaluated aip.org

To understand the potential mechanism of action of the synthesized compounds at a molecular level, computational methods like molecular docking are employed. researchgate.netnih.gov Molecular docking predicts the preferred orientation of a molecule when bound to a second molecule, such as a drug binding to a protein target, to form a stable complex. aip.org

For the 1,3-oxazepine and 1,3-diazepine derivatives of 3-BPA, molecular docking studies were performed against bacterial protein targets to rationalize their observed antimicrobial activity. aip.orgaip.org The AutoDock program was used to simulate the binding of these compounds into the active sites of specific bacterial proteins. aip.org These in silico studies help in understanding the structure-activity relationships and can guide the future design of more potent inhibitors based on the 3-BPA scaffold. aip.org

Table 4: Molecular Docking Results for 3-BPA Derivatives This table is interactive. You can sort and filter the data.

Compound Biological Target Docking Program Outcome Reference
Derivatives [A1-A6] Bacteria proteins AutoDock v4.2 Investigation of inhibitory potential aip.orgaip.org

Prodrug Design and Drug Delivery Systems

Prodrug design is a strategy used to overcome undesirable properties of a drug molecule, such as poor solubility, instability, or an inability to cross biological membranes like the blood-brain barrier. hrpatelpharmacy.co.innih.gov A prodrug is an inactive or less active compound that is metabolically converted into the active parent drug within the body. hrpatelpharmacy.co.in This is often achieved by covalently attaching a temporary carrier group to the active drug. hrpatelpharmacy.co.in

Carboxylic acid anhydrides, such as this compound, are potential reagents in prodrug synthesis. They can react with alcohol or amine groups on a parent drug to form ester or amide linkages, respectively. hrpatelpharmacy.co.in Theoretically, the 3-BPA moiety could serve as a lipophilic carrier to enhance membrane permeability. The resulting ester or amide bond would be designed to be cleaved by ubiquitous enzymes like esterases or amidases in the body, releasing the active drug. hrpatelpharmacy.co.in However, while the principles of prodrug design support this potential application, specific examples of marketed or clinical-stage prodrugs that utilize this compound as a structural component are not prominent in the reviewed scientific literature.

Catalysis and Industrial Chemical Processes

Role as a Priming Agent in Industrial Applications

3-Bromophthalic anhydride (B1165640) is utilized in various industrial settings as a priming agent, particularly in the formulation of coatings and adhesives. smolecule.com Priming agents are essential for preparing a surface for a subsequent coating, ensuring proper adhesion and durability. The anhydride's bifunctional nature, featuring both a reactive anhydride ring and a bromine atom on the aromatic ring, allows it to act as a crucial link between a substrate and a coating. ontosight.ai

In these applications, the anhydride group can react with functional groups on a substrate's surface or within a polymer matrix, such as hydroxyl or amine groups, forming strong covalent bonds. This reaction enhances the interfacial adhesion, which is critical for the performance of high-durability coatings and adhesives. The presence of the bromine atom can also modify the properties of the resulting polymer, contributing to characteristics like flame retardancy and increased chemical resistance. ontosight.aikompozit.org.tr While specific details on the mechanism are proprietary to industrial formulations, its use is noted in creating specialty materials, including high-performance polyimides used in the aerospace and electronics industries. ontosight.ai

Application AreaFunction of 3-Bromophthalic AnhydrideResulting Property
CoatingsActs as a surface primer and cross-linking agent.Enhanced adhesion, improved durability.
AdhesivesImproves bonding between substrates.Stronger adhesive joints.
Polymer Production (e.g., Polyimides)Serves as a monomer or additive.Increased thermal stability and flame retardancy. ontosight.aikompozit.org.tr

Catalytic Applications of 3-Bromophthalic Acid Derivatives

While this compound itself is primarily a reactant or intermediate, its derivatives, particularly its hydrolyzed form, 3-bromophthalic acid, serve as precursors in catalytically driven reactions. The bromine atom on the phenyl ring is a key functional group for substitution reactions, making these derivatives valuable in organic synthesis.

Research has shown that related bromo-aromatic compounds, such as 3-bromobenzoic acid, are effective substrates in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. researchgate.net These reactions are fundamental in creating complex organic molecules by forming carbon-carbon bonds. Although direct catalytic activity by 3-bromophthalic acid is not widely documented, its structural similarity to other bromo-aromatics used in such catalytic systems suggests its potential in similar applications. researchgate.netinnospk.com For instance, the synthesis of 3-bromobenzoic acid can be achieved using a glycerol-based sulfonic acid functionalized carbon catalyst, highlighting the role of catalysis in producing these types of intermediates. ambeed.com

Furthermore, derivatives of this compound are used to synthesize more complex molecules with specific applications. A notable example is the synthesis of silicon-rhodamine analogues, where this compound reacts with bis-aryllanthanum reagents. This reaction demonstrates significantly improved yields compared to methods using other reagents, showcasing its utility in creating advanced fluorescent labels for biological imaging. acs.org The anhydride is also a starting material for producing 1,3-oxazepine and 1,3-diazepine derivatives. google.com

Industrial Synthesis Methods

Several methods have been developed for the industrial synthesis of this compound, each with distinct processes and conditions.

Bromination of Phthalic Anhydride:

A common industrial method involves the direct bromination of phthalic anhydride. ontosight.ai This process typically requires controlled conditions, including specific solvents and temperatures, to achieve the desired product. smolecule.com An iron catalyst, such as anhydrous ferric chloride, is often employed to facilitate the electrophilic aromatic substitution of bromine onto the phthalic anhydride ring at temperatures ranging from 180°C to 220°C. google.com

Reflux with Acetic Anhydride:

Another established method involves refluxing a mixture of phthalic anhydride and bromine with acetic anhydride. smolecule.com This process can yield high-purity this compound, with reported yields as high as 96%. chemicalbook.com The reaction is typically carried out for about one hour under reflux conditions. chemicalbook.com

Synthesis from o-Methyl Benzoic Acid:

An alternative industrial route starts with the bromination of o-methyl benzoic acid to form an intermediate, 3-bromophthalide (B1266435). This exothermic reaction is conducted at 135–145°C, with liquid bromine added dropwise over 4–6 hours to control the reaction rate and prevent overheating. google.com The resulting 3-bromophthalide is then recrystallized using a solvent like sym-tetrachloroethane. google.com The phthalide (B148349) intermediate would subsequently be oxidized to yield 3-bromophthalic acid, which is then dehydrated to the anhydride, often using a reagent like acetic anhydride.

Synthesis MethodStarting MaterialsKey Reagents/CatalystsReaction ConditionsReported Yield
Direct BrominationPhthalic anhydrideElemental bromine, Ferric chloride (catalyst) google.com180-220°C google.com~63% google.com
Reflux with Acetic AnhydridePhthalic anhydride, BromineAcetic anhydride smolecule.comchemicalbook.comReflux for 1 hour chemicalbook.comUp to 96% chemicalbook.com
From o-Methyl Benzoic Acido-Methyl benzoic acidLiquid bromine, sym-tetrachloroethane (for recrystallization) google.com135–145°C for 4-6 hours (bromination step) High yield and purity reported for intermediate google.com

Advanced Analytical Methodologies for Purity and Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of 3-Bromophthalic anhydride (B1165640), enabling the separation of the compound from starting materials, by-products, and other impurities.

Thin Layer Chromatography (TLC) serves as a rapid and effective qualitative method for monitoring the progress of reactions involving 3-Bromophthalic anhydride and for assessing the purity of the final product. google.comresearchgate.net In a typical application, a small spot of the reaction mixture or the isolated product, dissolved in a suitable solvent, is applied to a baseline on a TLC plate coated with an adsorbent like silica (B1680970) gel. umich.edu The plate is then developed in a chamber with an appropriate solvent system (eluent). umich.edu The separation occurs as the eluent moves up the plate, with different components traveling at different rates based on their polarity and affinity for the adsorbent. umich.edu The purity of this compound can be assessed by the presence of a single spot, while the progress of a synthesis can be monitored by the disappearance of reactant spots and the appearance of the product spot. google.comresearchgate.net

The results are visualized, often under UV light, and the retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each component. umich.edu This value helps in the identification and assessment of separation. For instance, TLC has been used to monitor reactions where halophthalic anhydrides like this compound are converted to other products, ensuring the reaction has gone to completion. google.com

Table 1: Illustrative TLC Parameters for this compound Analysis

ParameterDescriptionTypical Value/Condition
Stationary Phase The adsorbent coated on the TLC plate.Silica gel 60 F254
Mobile Phase (Eluent) The solvent system used to develop the plate. The polarity is optimized for separation.Hexane:Ethyl Acetate (B1210297) (e.g., 7:3 v/v)
Sample Preparation The compound is dissolved in a volatile solvent for spotting.Dissolved in acetone (B3395972) or dichloromethane. umich.edu
Visualization Method used to see the separated spots.UV light (254 nm)
Retention Factor (Rf) A ratio used to identify compounds.~0.4 - 0.6 (Hypothetical)

Gas Chromatography (GC) is a powerful quantitative technique used to determine the purity of volatile and thermally stable compounds like this compound. Commercial suppliers often use GC to certify the purity of their products, with purities typically exceeding 98.0%. tcichemicals.com The method involves injecting a vaporized sample into a carrier gas stream (like helium or nitrogen) that flows through a long, coated capillary column. Separation is achieved based on the differential partitioning of components between the mobile gas phase and the stationary liquid phase lining the column.

GC is also employed to monitor the synthesis of related isomers, such as 4-bromophthalic anhydride, by analyzing reaction mixtures to determine the percentage of reactant consumed and product formed. google.comgoogle.com By comparing the peak areas of different compounds in the chromatogram, the relative concentrations can be calculated, providing a quantitative measure of the reaction's progress and the purity of the final mixture. google.com

Table 2: Typical GC Parameters for Purity Analysis of this compound

ParameterDescriptionTypical Condition
Instrument Gas Chromatograph with a suitable detector.GC with Flame Ionization Detector (FID)
Column The stationary phase where separation occurs.Capillary column (e.g., DB-5, 30 m x 0.25 mm)
Carrier Gas Inert gas to carry the sample through the column.Helium or Nitrogen
Injector Temperature Temperature at which the sample is vaporized.250 °C
Oven Program Temperature gradient to elute components.Initial 100°C, ramp to 280°C at 10°C/min
Detector Temperature Temperature of the detector.300 °C
Purity Specification Purity level determined by GC area %. tcichemicals.com>98.0% tcichemicals.com

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the purity assessment and structural confirmation of this compound and its derivatives. It is particularly useful for non-volatile or thermally sensitive compounds. The method separates components in a liquid sample by pumping the mixture through a column packed with a solid adsorbent material (stationary phase). google.com

HPLC is routinely used to monitor the progress of reactions, such as the synthesis of 3-hydroxyl phthalic anhydride from its halogenated precursors. google.com In such cases, samples are extracted from the reaction mixture and analyzed to determine the conversion rate. google.com The conditions, including the column type (e.g., ODS - octadecylsilane), mobile phase composition, and detector wavelength, are optimized to achieve clear separation and accurate quantification. google.com For purity and structural confirmation of related compounds like 3-bromophthalic acid, HPLC is often coupled with UV detection and mass spectrometry (LC/MS).

Table 3: HPLC Conditions for Analysis of Related Phthalic Anhydride Derivatives

ParameterDescriptionCondition Example google.com
Instrument High-Performance Liquid Chromatograph with a detector.Shimadzu SPD-10A with UV Detector
Column (Stationary Phase) The packed bed where separation occurs.ODS-80T (Octadecylsilane)
Mobile Phase (Eluent) The solvent mixture that carries the sample.Acetonitrile / 0.01M Disodium Hydrogen Phosphate (3/7 v/v)
pH pH of the aqueous portion of the mobile phase.2.5
Column Temperature The operating temperature of the column.40 °C
Detection The method used to detect the eluting compounds.UV-Vis Detector

Thermal Analysis Techniques (e.g., TGA) for Stability Studies

Thermogravimetric Analysis (TGA) is a critical thermal analysis technique used to evaluate the thermal stability of materials. torontech.com For this compound, which is often a monomer in the synthesis of high-performance polyimides, understanding its behavior at elevated temperatures is crucial. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. torontech.com

A TGA curve plots the percentage of weight loss against temperature. A flat region on the curve indicates thermal stability, while a sharp drop signifies decomposition. torontech.com The onset temperature of decomposition is a key parameter derived from the TGA curve, indicating the upper temperature limit at which the material can be processed or used without significant degradation. This analysis helps determine the thermal stability of the anhydride and the polymers derived from it. researchgate.net

Table 4: Illustrative TGA Data for a Phthalic Anhydride-based Material

Temperature Range (°C)Weight Loss (%)Interpretation
25 - 150 < 1%Stable region, potential loss of trace moisture.
150 - 250 1 - 5%Onset of thermal decomposition.
> 250 5 - 60%Significant degradation and volatilization of the compound.
Final Residue at 600°C VariesIndicates the amount of non-volatile material remaining.

Future Research Directions and Potential Innovations

Exploration of Novel Reaction Pathways and Derivatization

The exploration of new synthetic routes and derivatization methods for 3-bromophthalic anhydride (B1165640) is a key area of ongoing research. Scientists are continuously seeking to create complex molecules with unique properties.

Recent studies have demonstrated the synthesis of novel heterocyclic compounds. For instance, 3-bromophthalic anhydride has been reacted with Schiff bases to form 1,3-oxazepine derivatives. aip.orgresearchgate.net These derivatives can be further converted into 1,3-diazepine compounds. aip.orgresearchgate.net Another innovative pathway involves the reaction of this compound with anthranilic acid under ultrasonic promotion to produce spiro compounds, such as 4′-bromo-3′H-spiro[benzo[d] aip.orgd-nb.infooxazine-2,1′-isobenzofuran]-3′,4(1H)-dione. researchgate.net

The compound also serves as a crucial starting material for creating complex macrocycles and oligomers. In one approach, it is reacted with specific amines in acetic acid to form monomers that can be oligomerized. rsc.orgkit.edu This method allows for the synthesis of "Geländer" oligomers with orthogonal structures. d-nb.inforesearchgate.net Furthermore, its role in the synthesis of rhodamine dyes highlights its utility in creating fluorescent probes for advanced imaging techniques. biorxiv.org Research into lithium-halogen exchange reactions at low temperatures further expands its synthetic versatility, allowing for the formation of highly reactive intermediates. biorxiv.org

Microwave-assisted synthesis has also emerged as a promising technique, offering advantages such as shorter reaction times and higher yields without the need for a catalyst in certain reactions. aip.org

A summary of selected novel reaction products derived from this compound is presented below.

Starting MaterialsReaction ConditionsProduct ClassReference(s)
Schiff basesDry benzene (B151609), reflux or microwave1,3-Oxazepine derivatives aip.orgresearchgate.net
1,3-Oxazepine derivatives, Aniline (B41778)-1,3-Diazepine derivatives aip.orgresearchgate.net
Anthranilic acidUltrasonic irradiation, K₂CO₃Spiro compounds researchgate.net
Amine derivativesAcetic acidMonomers for oligomers rsc.orgkit.edu
3-Butyn-1-amine hydrochlorideEthanol (B145695), Et₃N, microwave irradiationPhthalimide (B116566) derivatives mdpi.com

Development of Advanced Functional Materials Based on this compound

The development of advanced materials with tailored properties is a significant focus of modern chemistry and materials science. This compound is a key precursor in the synthesis of high-performance polymers and functional materials. ontosight.aiambeed.com

Polyimides, known for their exceptional thermal stability and mechanical strength, are a primary application area. ontosight.ai The bromine atom in this compound can be leveraged to introduce specific functionalities or to be substituted to create monomers for novel polyimides. tcichemicals.com Research is also directed towards synthesizing boron-functionalized polyesters through ring-opening copolymerization of boron-containing anhydride derivatives with epoxides. researchgate.net These materials show promise for applications where properties like high glass transition temperatures and thermal stability are crucial. researchgate.net

The compound is also used in creating flame retardants. samipubco.com Its halogenated nature contributes to the fire-resistant properties of the resulting polymers. While tetrabromophthalic anhydride is more commonly cited for this purpose, the principles apply to brominated compounds in general. samipubco.com The synthesis of various phthalonitriles from phthalic anhydrides, including brominated versions, serves as a pathway to creating materials like boron subphthalocyanines for potential use in organic photovoltaics. scholaris.ca

Targeted Applications in Emerging Technologies

The derivatives of this compound are finding applications in a variety of emerging technologies, driven by their unique optical and electronic properties.

One of the most notable applications is in the development of biocompatible fluorescent probes. Derivatives such as 4-carboxyrhodamines, synthesized from 3-bromophthalic acid (the hydrolyzed form of the anhydride), exhibit high cell-membrane permeability and are suitable for advanced microscopy techniques like multicolor confocal microscopy and STED nanoscopy. These probes are vital for cellular imaging and diagnostics.

The use of its derivatives extends to the field of optoelectronics. researchgate.net Boron-functionalized polymers derived from related anhydrides are being explored for their potential in this area. researchgate.net Furthermore, there is growing interest in developing new materials for 5G technology, and research centers are collaborating with universities to explore novel compounds, including derivatives of brominated phthalic anhydrides. linchuanchemical.com

Integration of Artificial Intelligence and Machine Learning in Research of this compound

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in chemical research, accelerating the discovery and optimization of new molecules and reactions. nih.gov While specific ML studies on this compound are not yet widespread, the methodologies are highly applicable.

Computational approaches like Density Functional Theory (DFT) are already being used to predict the reactivity and regioselectivity of reactions involving related compounds. sapub.org These computational models help in understanding competing reaction pathways (thermodynamic vs. kinetic control) and in analyzing spectral data for characterizing new derivatives. For instance, DFT calculations can be paired with experimental kinetics to correlate theoretical predictions with observed outcomes.

Molecular machine learning is showing great promise for predicting reaction outcomes and for the generative design of novel molecules. nih.gov ML algorithms, particularly those using a transfer learning approach with chemical language models, can be trained on existing reaction data to predict the success of new synthetic routes. nih.gov Generative models can also propose novel ligands or reactants for reactions involving this compound, which can then be validated experimentally. nih.gov Such computational studies can help narrow down potential binding pockets for drug design or material science applications. unimi.it

The integration of AI and ML is expected to significantly reduce the time and cost associated with the research and development of new materials and molecules derived from this compound, heralding a new era of data-driven chemical innovation.

Q & A

Basic Research Questions

Q. What are the common synthetic applications of 3-Bromophthalic anhydride in organic chemistry?

  • Methodological Answer : this compound is frequently utilized as a reagent in synthesizing isoindoline derivatives. For example, it reacts with 3-aminopiperidine-2,6-dione hydrochloride in acetic acid under catalytic conditions (sodium acetate) at 120°C for 16 hours. Post-reaction, the product is isolated via filtration after cooling and dilution with water . This method highlights its role in forming heterocyclic compounds critical in medicinal chemistry.

Q. How can researchers determine the solubility of this compound in various solvents?

  • Methodological Answer : A static method is employed to measure solubility across temperatures (283.15–328.15 K) in solvents like tert-amyl alcohol, carbon tetrachloride, and methanol. Data are correlated using thermodynamic models such as the modified Apelblat equation, which accounts for temperature-dependent solubility behavior. This approach is validated for structurally similar halogenated phthalic anhydrides (e.g., 3-chloro derivatives) .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • Methodological Answer : 13C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) pulse programs are critical for elucidating molecular structures and sequence distributions in derivatives. For solubility studies, UV-Vis spectroscopy or gravimetric analysis is paired with computational models (e.g., NRTL) to validate experimental data .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : The electron-withdrawing nature of the bromine atom enhances the electrophilicity of the carbonyl groups, facilitating nucleophilic attack by amines or alcohols. Comparative studies with chloro analogs (e.g., 3-chlorophthalic anhydride) reveal slower reaction kinetics due to reduced electronegativity, suggesting bromine’s superior activation effect. Reactivity can be quantified via kinetic assays or computational simulations (e.g., DFT) .

Q. How can contradictions in solubility data for halogenated phthalic anhydrides be resolved across solvent systems?

  • Methodological Answer : Discrepancies arise from solvent polarity and hydrogen-bonding capacity. Researchers should apply multi-model analyses (modified Apelblat, van’t Hoff, and NRTL) to correlate solubility data while accounting for thermodynamic parameters (ΔH, ΔS). For example, in non-polar solvents like cyclohexane, solubility trends for brominated derivatives deviate significantly from polar solvents (e.g., methanol), necessitating solvent-specific models .

Q. What experimental design considerations are critical for synthesizing isoindoline derivatives from this compound?

  • Methodological Answer : Key factors include:

  • Stoichiometric control : A 1:1 molar ratio of anhydride to amine ensures complete conversion.
  • Catalytic conditions : Sodium acetate neutralizes HCl byproducts, preventing side reactions.
  • Temperature optimization : Prolonged heating at 120°C ensures ring-opening and cyclization.
  • Purification : Post-reaction filtration and recrystallization yield high-purity products.
    These steps are validated via HPLC and mass spectrometry to confirm structural integrity .

Notes

  • For advanced queries, integrate computational tools (e.g., DFT, molecular dynamics) with experimental validation to resolve mechanistic ambiguities.
  • Methodological rigor in solubility and synthesis protocols ensures reproducibility, particularly for halogenated analogs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.